molecular formula C22H28N2O2S B2971722 4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 681841-68-9

4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B2971722
CAS No.: 681841-68-9
M. Wt: 384.54
InChI Key: JIHYILUFJDFIEE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that features a tert-butyl group, an indole moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the 2-(2,5-dimethyl-1H-indol-3-yl)ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated indole with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize the production yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Chemistry

In organic synthesis, 4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development

Industry

In the material science industry, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole moiety could engage in π-π stacking interactions or hydrogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide: Lacks the dimethyl substitution on the indole ring.

    N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide: Lacks the tert-butyl group on the benzene ring.

    4-tert-butyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide: Has only one methyl group on the indole ring.

Uniqueness

The presence of both the tert-butyl group and the dimethyl-substituted indole moiety in 4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide makes it unique. These structural features can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

4-tert-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-15-6-11-21-20(14-15)19(16(2)24-21)12-13-23-27(25,26)18-9-7-17(8-10-18)22(3,4)5/h6-11,14,23-24H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHYILUFJDFIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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